N-[2-(2-methoxyphenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
Beschreibung
N-[2-(2-Methoxyphenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a synthetic small molecule characterized by a pyrimidine core fused with an azetidine ring and a 2-methoxyphenethyl side chain. The azetidine ring enhances metabolic stability compared to larger cyclic amines, while the pyrimidine moiety may facilitate interactions with enzymatic or signaling pathways .
Eigenschaften
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-29-21-10-6-5-9-18(21)11-12-24-23(28)19-14-27(15-19)22-13-20(25-16-26-22)17-7-3-2-4-8-17/h2-10,13,16,19H,11-12,14-15H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSQIPXWUXQWNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like N-[2-(2-methoxyphenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki–Miyaura coupling reaction can be optimized for large-scale production by adjusting the reaction parameters such as temperature, solvent, and catalyst concentration. Additionally, continuous flow reactors can be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(2-methoxyphenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-methoxyphenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit endoplasmic reticulum (ER) stress and apoptosis, as well as the NF-kB inflammatory pathway . These actions contribute to its neuroprotective and anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally or Functionally Similar Compounds
Structural and Pharmacokinetic Comparisons
| Parameter | N-[2-(2-Methoxyphenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide | 4-(2-Methoxyphenyl)-1-[2-(N-([18F]-2-pyridinyl)-p-[18F]fluorobenzamido]ethylpiperazine (MPPF) | [11C]-DASB | [11C]-Verapamil |
|---|---|---|---|---|
| Core Structure | Azetidine-pyrimidine | Piperazine-fluorobenzamide | Benzylamine | Bicyclic tertiary amine |
| Target | Hypothesized: Serotonin receptors or kinases | 5-HT1A receptors (antagonist) | Serotonin transporter (SERT) | P-glycoprotein (substrate) |
| Lipophilicity (LogP) | Estimated: ~3.2 (moderate BBB penetration) | 2.8 (optimized for CNS penetration) | 2.5 | 3.1 |
| Radiolabeling | Not reported | [18F] label for PET imaging | [11C] label | [11C] label |
| Metabolic Stability | High (azetidine reduces hepatic oxidation) | Moderate (piperazine susceptible to CYP450 metabolism) | Low (rapid clearance) | Low (extensive first-pass metabolism) |
Key Research Findings
Receptor Specificity : Unlike MPPF, which binds selectively to 5-HT1A receptors, the azetidine-pyrimidine scaffold in the target compound may exhibit broader affinity due to its pyrimidine core, analogous to kinase inhibitors targeting ATP-binding pockets .
Metabolic Profile : The azetidine ring confers resistance to oxidative metabolism, contrasting with [11C]-verapamil, which undergoes rapid hepatic clearance .
Biologische Aktivität
N-[2-(2-methoxyphenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, and research findings associated with this compound.
Chemical Structure and Synthesis
The compound features a complex structure characterized by an azetidine ring, a pyrimidine moiety, and a methoxyphenyl group. The synthesis typically involves several steps:
- Formation of the Azetidine Ring : This is achieved through cyclization reactions starting from suitable precursors.
- Attachment of the Pyrimidinyl Group : Introduced via nucleophilic substitution or coupling reactions.
- Introduction of the Methoxyphenyl Group : Achieved through electrophilic aromatic substitution.
- Formation of the Carboxamide Group : Finalized through amidation reactions.
Antimicrobial Properties
Research indicates that compounds similar to N-[2-(2-methoxyphenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide exhibit significant antimicrobial activity. For instance, derivatives within this chemical class have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 8 µg/mL |
| N-[2-(2-methoxyphenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide | S. aureus | TBD |
Cytotoxicity Studies
Cytotoxicity studies have been conducted to evaluate the safety profile of this compound. In vitro assays using various cancer cell lines (e.g., MCF-7, HepG2) revealed that certain derivatives exhibited significant antiproliferative effects with IC50 values in the low micromolar range .
Table 2: Cytotoxicity Data for N-[2-(2-methoxyphenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
| Cell Line | IC50 (µM) | Assay Duration |
|---|---|---|
| MCF-7 | TBD | 24 hours |
| HepG2 | TBD | 48 hours |
The mechanism underlying the biological activity of this compound is believed to be multifaceted. The presence of functional groups such as the methoxy and carboxamide moieties may enhance its ability to interact with biological targets, potentially influencing pathways related to cell proliferation and apoptosis. Studies suggest that compounds in this category may inhibit key enzymes involved in cancer cell metabolism .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study on Antibacterial Efficacy : A study demonstrated that a related azetidine derivative significantly reduced bacterial load in infected animal models, suggesting potential for therapeutic applications.
- Case Study on Anticancer Properties : Another investigation reported that a pyrimidine-based compound led to a marked decrease in tumor size in xenograft models, supporting its role as a candidate for further development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
